7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4ClIN2O2. It is characterized by the presence of both chlorine and iodine atoms attached to an imidazo[1,2-a]pyridine core, which is further functionalized with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of halogenation reactions to introduce chlorine and iodine atoms at specific positions on the imidazo[1,2-a]pyridine ring. For example, starting from imidazo[1,2-a]pyridine, selective chlorination and iodination can be achieved using reagents such as N-chlorosuccinimide and iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceutical Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Iodo-7-methoxyimidazo[1,2-a]pyridine: Similar in structure but with a methoxy group instead of a carboxylic acid group.
7-Chloro-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Similar but with a bromine atom instead of iodine.
Uniqueness
7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, which can participate in diverse chemical reactions and interactions. This dual halogenation provides distinct reactivity and potential for functionalization compared to its analogs .
Properties
IUPAC Name |
7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O2/c9-4-1-2-12-3-5(8(13)14)11-7(12)6(4)10/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUNVWTDIQYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1Cl)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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